(S)-orciprenaline, also known as (S)-albuterol or (S)-isoproterenol, is a selective beta-adrenergic agonist primarily used in the treatment of asthma and other respiratory conditions. It is characterized by its chiral nature, with the (S)-enantiomer exhibiting greater pharmacological activity compared to its (R)-counterpart. The compound belongs to the class of beta-adrenergic agonists, which are widely employed in clinical settings for their bronchodilator effects.
(S)-orciprenaline is derived from the phenethylamine structure, which is a common backbone for many adrenergic drugs. Its classification falls under the category of beta-2 adrenergic agonists, which are known for their role in stimulating beta-adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle. This compound is particularly notable for its enantiomers, with the (S)-form being more potent in eliciting therapeutic effects than the (R)-form .
The synthesis of (S)-orciprenaline can be achieved through various methods, including asymmetric synthesis and chiral separation techniques. One effective approach involves the use of chiral reagents to create diastereomeric derivatives that can be separated based on their differing physical properties. For instance, a new chiral reagent, (S)-naproxen benzotriazole ester, has been utilized to synthesize diastereomeric derivatives of salbutamol under microwave irradiation .
Technical Details:
(S)-orciprenaline has a specific molecular structure characterized by a phenolic hydroxyl group and an aliphatic amine. The chemical formula for (S)-orciprenaline is C16H21NO3, and its molecular weight is approximately 275.35 g/mol.
Structural Data:
(S)-orciprenaline participates in various chemical reactions typical of beta-adrenergic agonists. Its primary reactions involve interactions with beta-adrenergic receptors, leading to physiological responses such as bronchodilation.
Technical Details:
The mechanism of action for (S)-orciprenaline involves its binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels within the cells. This cascade results in relaxation of the smooth muscle and dilation of the airways.
Process Data:
(S)-orciprenaline exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Relevant Data:
These properties contribute to its effectiveness as a therapeutic agent in respiratory diseases.
(S)-orciprenaline is primarily used in clinical settings as a bronchodilator for patients suffering from asthma and chronic obstructive pulmonary disease. Its efficacy in promoting airway dilation makes it a valuable medication in emergency situations where rapid relief from bronchospasm is required.
In addition to its therapeutic uses, research continues into its potential applications in other areas such as cardiovascular health due to its action on beta-adrenergic receptors .
The bronchodilatory efficacy of (S)-orciprenaline is governed by specific molecular interactions with the β₂-adrenergic receptor binding pocket, elucidated through comprehensive SAR studies:
Optimal ionic interaction between the protonated amine and Asp¹⁰³.This precise interaction triggers efficient Gₛ-protein coupling and subsequent adenylate cyclase activation, elevating intracellular cAMP levels and inducing smooth muscle relaxation in airways [2] [10].
Resorcinol Ring Bioisosterism: The 3,5-dihydroxyphenyl (resorcinol) ring is a crucial pharmacophore. SAR investigations explore modifications:
Bioisosteric Replacement: Replacing the resorcinol with catechol (3,4-dihydroxyphenyl, as in isoprenaline) increases metabolic susceptibility via COMT. Heterocyclic replacements like 3-hydroxychromone show promise, maintaining potency while enhancing metabolic stability, as seen in related spiro[chroman-indolinone] β₂-agonist analogs [10].
Aminoalkyl Side Chain Optimization: The N-isopropyl group provides optimal β₂-selectivity over β₁-receptors. Larger substituents (tert-butyl) increase β₂-selectivity but reduce intrinsic activity. Smaller groups (methyl) or removing alkyl substitution (primary amine) drastically reduce potency and increase non-specific binding. Introduction of α-methyl groups creates metabolically resistant prodrugs (e.g., bambuterol), but can reduce intrinsic activity at the receptor [2].
Table 2: Key SAR Elements of (S)-Orciprenaline and Analogues
Structural Feature | Modification | Impact on Activity | Proposed Molecular Basis |
---|---|---|---|
β-Carbon Stereochemistry | (R)-Configuration | ~50-fold ↓ β₂ affinity; ↓ intrinsic activity | Suboptimal H-bonding to Ser³⁰⁴/Ser³⁰⁷; altered amine positioning |
(S)-Configuration | High β₂ affinity/efficacy | Optimal H-bonding to Ser³⁰⁴/³⁰⁷; Ionic bond to Asp¹⁰³ | |
Resorcinol Ring | Removal of 5-OH | ↓↓ Potency | Loss of H-bond to Tyr³⁰⁸/Tyr³¹⁶ |
Replacement with Catechol | ↑ Potency; ↓↓ Metabolic stability (COMT) | Enhanced H-bonding; susceptibility to methylation | |
Heterocyclic Bioisostere (e.g., Chroman) | Maintained potency; ↑ Stability | Preserved H-bonding capacity; altered electronic properties | |
Aminoalkyl Side Chain | N-Methyl (vs. N-isopropyl) | ↓↓ Potency; ↓ β₂-selectivity | Reduced hydrophobic pocket (Phe³²⁵, Trp³³⁰) occupancy |
N-tert-Butyl | ↑ β₂-selectivity; ↓ Intrinsic activity | Enhanced steric complementarity; altered receptor dynamics | |
α-Methyl substitution | ↓ Intrinsic activity (prodrug activation required) | Steric hindrance of β-OH/receptor interaction |
Implementing green chemistry principles in (S)-orciprenaline synthesis addresses environmental impact and process efficiency:
Microwave-Assisted Derivatization/Resolution: Replacing traditional heating with microwave irradiation dramatically accelerates the FDNP-L-Phe CDR derivatization step for enantioseparation. The reaction time plummets from 50 minutes (conventional heating at 45°C) to 45 seconds under microwave conditions (800W, 80% power). This reduces energy consumption by ~90% and minimizes solvent evaporation losses. Furthermore, the rapid kinetics suppress side product formation, enhancing the yield and purity of the diastereomers destined for HPLC separation [4] [8].
Solvent-Free Asymmetric Catalysis: Employing immobilized chiral catalysts under neat conditions or with minimal green solvents (e.g., 2-MeTHF, Cyrene, ethanol) is pivotal. Examples include:
Conducting catalytic asymmetric hydrogenation in supercritical carbon dioxide (scCO₂) using fluorinated BINAP-Ru complexes. scCO₂ acts as both solvent and transport medium, facilitating easy product isolation by depressurization and enabling near-quantitative catalyst recovery [3] [8].
Atom-Economical C-C Bond Formation: Transitioning from classical stoichiometric reagents (e.g., Grignard additions to ketones) towards catalytic methods improves atom economy. A promising route involves the enantioselective organocatalytic aldol reaction between protected 3,5-dihydroxybenzaldehyde and acetaldehyde, catalyzed by (S)-proline-derived catalysts. This step builds the aminoethanol backbone with high enantioselectivity (>90% ee) and generates only water as a by-product, contrasting with the stoichiometric metal waste of traditional methods [8].
Continuous Flow Processing: Integrating asymmetric steps into flow reactors enhances sustainability. A demonstrated configuration involves:
Table 3: Green Chemistry Metrics for (S)-Orciprenaline Synthesis Strategies
Green Method | Key Innovation | Environmental/Efficiency Benefit | Impact on (S)-Orciprenaline Process |
---|---|---|---|
Microwave Derivatization | FDNP-L-Phe reaction under MW (45 sec) | ~90% ↓ energy use; ↓ reaction time; ↑ diastereomer purity | Faster, cleaner enantioseparation |
Immobilized Catalysts | Polymer-supported CBS; scCO₂-soluble Ru-BINAP | Catalyst reuse (5-10 cycles); ↓ metal waste; ↓ solvent volume | Lower E-factor; reduced cost of chiral induction |
Catalytic Asymmetric Aldol | (S)-Proline-catalyzed aldol (neat or EtOH) | Atom economy >85%; H₂O only by-product; renewable catalyst | Avoids stoichiometric metals; inherently safer |
Continuous Flow Hydrogenation | Packed-bed reactor with supported Rh catalyst | ↑ Space-time yield; ↓ solvent inventory; ↑ safety profile (↓ H₂ inventory) | Scalable, consistent production; reduced plant footprint |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7